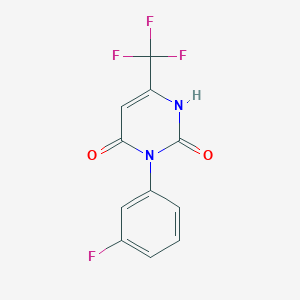
2-Methyl-5,6-diphenyl-3-sulfanylidene-2,3-dihydropyridazine-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-5,6-diphenyl-3-thioxo-2,3-dihydropyridazine-4-carbonitrile is a heterocyclic compound that belongs to the pyridazine family This compound is characterized by its unique structure, which includes a thioxo group and a carbonitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5,6-diphenyl-3-thioxo-2,3-dihydropyridazine-4-carbonitrile typically involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides. The reaction is carried out in the presence of a base, such as triethylamine, under controlled conditions to ensure the formation of the desired product . The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve high yields and purity on an industrial scale. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the compound.
化学反应分析
Types of Reactions
2-Methyl-5,6-diphenyl-3-thioxo-2,3-dihydropyridazine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce various functional groups onto the pyridazine ring, leading to a diverse array of derivatives.
科学研究应用
2-Methyl-5,6-diphenyl-3-thioxo-2,3-dihydropyridazine-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: Its unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with biological targets are studied to understand its mechanism of action and potential therapeutic uses.
作用机制
The mechanism by which 2-Methyl-5,6-diphenyl-3-thioxo-2,3-dihydropyridazine-4-carbonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
相似化合物的比较
Similar Compounds
Indole Derivatives: Indole-based compounds also have a range of biological activities and are structurally related due to the presence of aromatic rings.
Uniqueness
2-Methyl-5,6-diphenyl-3-thioxo-2,3-dihydropyridazine-4-carbonitrile is unique due to its combination of a thioxo group and a carbonitrile group on the pyridazine ring
属性
CAS 编号 |
875783-70-3 |
|---|---|
分子式 |
C18H13N3S |
分子量 |
303.4 g/mol |
IUPAC 名称 |
2-methyl-5,6-diphenyl-3-sulfanylidenepyridazine-4-carbonitrile |
InChI |
InChI=1S/C18H13N3S/c1-21-18(22)15(12-19)16(13-8-4-2-5-9-13)17(20-21)14-10-6-3-7-11-14/h2-11H,1H3 |
InChI 键 |
PWUZPADPVQXCIA-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=S)C(=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


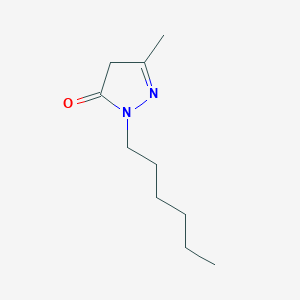
![2,2'-(1,2-phenylene)bis(N,N-dimethylbenzo[d]oxazol-6-amine)](/img/structure/B12915994.png)
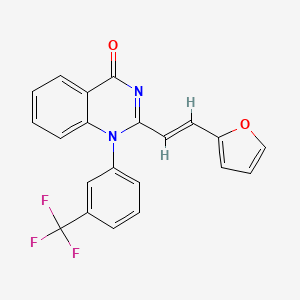
![2,2'-([1,1'-Bipyrrole]-2,5-diyl)diacetonitrile](/img/structure/B12916001.png)
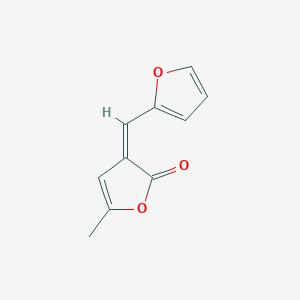
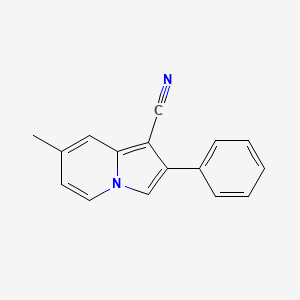

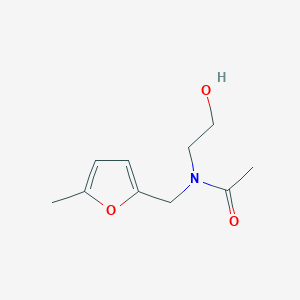
![1-Benzyl-1,8-dihydrocyclohepta[b]phosphole](/img/structure/B12916030.png)
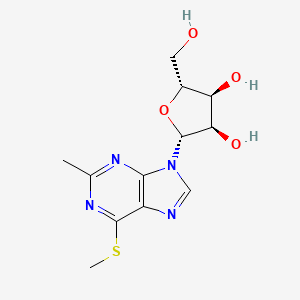
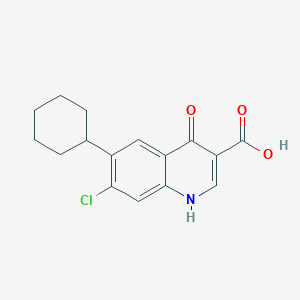
![2-Methyloctahydro-2H-cyclohepta[b]furan-2-ol](/img/structure/B12916044.png)
![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-thienyl)-](/img/structure/B12916049.png)
